2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid
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Overview
Description
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid is an organic compound with the molecular formula C13H15NO4 It is known for its unique structure, which includes a methoxyphenyl group and a prop-2-enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then reacted with β-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamido linkage can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: 2-[3-(4-Hydroxyphenyl)prop-2-enamido]propanoic acid.
Reduction: 2-[3-(4-Methoxyphenyl)prop-2-amido]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enamido linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Methoxycinnamic acid: Shares the methoxyphenyl group but lacks the prop-2-enamido linkage.
β-Alanine: Contains the β-alanine moiety but lacks the methoxyphenyl group.
N-(4-Methoxyphenyl)prop-2-enamide: Similar structure but lacks the carboxylic acid group.
Uniqueness: 2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid is unique due to its combination of a methoxyphenyl group, a prop-2-enamido linkage, and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZUPQRHXCIKE-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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